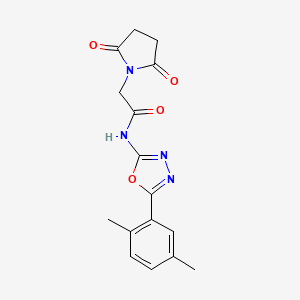

![molecular formula C24H24FN5O2 B2633773 8-fluoro-3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105213-96-4](/img/structure/B2633773.png)

8-fluoro-3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

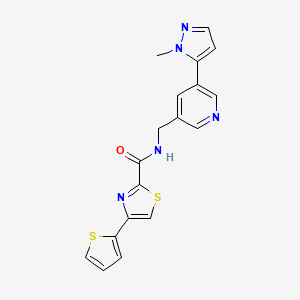

Selective Human 5-HT1D Receptor Ligands

Research has shown that fluorinated indoles, including those similar to the compound , have been effective as selective human 5-HT1D receptor ligands. Fluorination significantly impacts the pharmacokinetic profiles of these compounds, influencing factors like oral absorption and bioavailability (van Niel et al., 1999).

Ligands for α1-adrenoceptor Subtypes

Compounds structurally related to the specified molecule have shown potential as ligands for cloned α1-adrenoceptor subtypes. This indicates possible applications in modulating adrenergic activity, which could have implications for cardiovascular and neurological research (Romeo et al., 2001).

Antidepressant Drug Candidate

A compound closely related to the specified molecule was explored as an antidepressant drug candidate due to its role in facilitating 5-HT neurotransmission. The research focused on developing a safe, scalable synthesis process for this compound, underlining its potential therapeutic applications (Anderson et al., 1997).

Salmonella Biofilm Inhibitors

Studies have identified analogs of the specified compound as promising inhibitors of Salmonella biofilms. These compounds do not affect planktonic growth, reducing the likelihood of resistance development, which is crucial for addressing bacterial infections (Robijns et al., 2012).

Potential Herbicidal Activity

Compounds with structural similarities have shown promise as herbicidal agents, particularly as protoporphyrinogen oxidase inhibitors. This application could be significant in agricultural research and development (Wang et al., 2017).

Potential Antipsychotic Agents

Certain compounds within the same family have been investigated for their potential as antipsychotic agents, combining dopamine D2 receptor antagonism with serotonin reuptake inhibition. This highlights possible uses in treating psychiatric disorders (Smid et al., 2005).

Mechanism of Action

Target of action

Compounds with a pyrimidine structure, like this one, often interact with enzymes involved in nucleic acid synthesis, such as thymidylate synthase or dihydrofolate reductase. These enzymes are crucial for DNA replication and cell division, making them common targets for anticancer and antimicrobial drugs .

Mode of action

The compound might inhibit the activity of its target enzyme by mimicking the natural substrate, thereby preventing the enzyme from performing its normal function. The presence of a piperazine ring could enhance the compound’s ability to bind to its target due to its flexibility and the potential for additional interactions with the enzyme .

properties

IUPAC Name |

8-fluoro-3-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-16-3-2-4-18(13-16)28-9-11-29(12-10-28)21(31)7-8-30-15-26-22-19-14-17(25)5-6-20(19)27-23(22)24(30)32/h2-6,13-15,27H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLJIMIQUJNFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone](/img/structure/B2633690.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

![2-fluoro-N-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2633701.png)

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)

![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine](/img/structure/B2633705.png)

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2633706.png)

![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)

![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)